Sarracenin
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Overview
Description
Sarracenin is an iridoid compound found in several plant species, particularly in the carnivorous family Sarraceniaceae. It is also present in non-carnivorous plants such as Strychnos spinosa and Patrinia heterophylla . This compound was first isolated from the roots of Sarracenia flava in 1976 . This compound has garnered interest due to its antimicrobial and cytotoxic properties .
Mechanism of Action
Target of Action
Sarracenin, an iridoid found in several plant species, primarily targets a variety of pathogens and tumor cells . It has demonstrated antimicrobial activity against several pathogens including Staphylococcus aureus, Streptococcus pyogenes, Shigella dysenteriae, Klebsiella pneumonia, Candida albicans, Candida tropicalis, Candida thrusei, and Candida stellatoidea . Additionally, it has shown cytotoxicity against three tumor cell lines: A375 (human melanoma cell), SGC-7901 (human gastric cancer cell), and HeLa .
Biochemical Pathways
This compound is believed to be derived from loganin, with either morronoside or secologanin serving as intermediates in the biosynthetic process
Result of Action
The primary result of this compound’s action is its antimicrobial activity against a range of pathogens and its cytotoxic effects on certain tumor cell lines . These effects suggest potential applications of this compound in the treatment of infections and certain types of cancer.
Action Environment
This compound is a volatile compound present in the insect-attracting spoons of Heliamphora species . Its production is influenced by the plant’s environment, as it is rarely present when these plants are grown in a laboratory setting . Plants that produce this compound generally attract more insects than those without, suggesting a role in prey attraction or capture . This indicates that environmental factors can influence the production and action of this compound.
Biochemical Analysis
Biochemical Properties
Sarracenin is believed to be derived from loganin, with either morronoside or secologanin serving as intermediates in the biosynthetic process . It displays antimicrobial activity against several pathogens including Staphylococcus aureus, Streptococcus pyogenes, Shigella dysenteriae, Klebsiella pneumonia, Candida albicans, Candida tropicalis, Candida thrusei, and Candida stellatoidea .
Cellular Effects
This compound has demonstrated cytotoxicity against three tumor cell lines: A375 (human melanoma cell), SGC-7901 (human gastric cancer cell), and HeLa .
Molecular Mechanism
Its antimicrobial and cytotoxic effects suggest that it may interact with cellular biomolecules in a way that disrupts normal cell function .
Metabolic Pathways
This compound is involved in the biosynthetic pathway that includes loganin, morronoside, and secologanin as intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarracenin is believed to be derived from loganin, with either morronoside or secologanin serving as intermediates in the biosynthetic process . The total synthesis of this compound has been reported using a Paterno–Buchi cycloaddition reaction, completed in nine steps with an overall yield of 18% .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Sarracenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the synthesis and transformation of iridoids like this compound include oxidative agents and cyclopentane derivatives . The Paterno–Buchi cycloaddition reaction is a key step in the synthetic route .
Major Products Formed: The major products formed from these reactions include various bioactive alkaloids and prostaglandin analogues .
Scientific Research Applications
Sarracenin has demonstrated antimicrobial activity against several pathogens, including Staphylococcus aureus, Streptococcus pyogenes, Shigella dysenteriae, Klebsiella pneumonia, Candida albicans, Candida tropicalis, Candida thrusei, and Candida stellatoidea . It has also shown cytotoxicity against human melanoma cells, human gastric cancer cells, and HeLa cells . Additionally, this compound is used in the study of plant systematic as a chemotaxonomic marker .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to sarracenin include other iridoids such as loganin, morronoside, and secologanin .
Uniqueness: This compound is unique due to its presence in both carnivorous and non-carnivorous plants and its role in attracting insects in carnivorous plants . Its antimicrobial and cytotoxic properties also distinguish it from other iridoids .
Properties
CAS No. |
59653-37-1 |
---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl (1R,3R,7S,8S,9S)-9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate |
InChI |
InChI=1S/C11H14O5/c1-5-9-6-3-8(15-5)16-11(9)14-4-7(6)10(12)13-2/h4-6,8-9,11H,3H2,1-2H3/t5-,6+,8+,9+,11+/m0/s1 |
InChI Key |
QGBCGMGBGAHJIT-DANLAGSESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]3C[C@H](O1)O[C@H]2OC=C3C(=O)OC |
SMILES |
CC1C2C3CC(O1)OC2OC=C3C(=O)OC |
Canonical SMILES |
CC1C2C3CC(O1)OC2OC=C3C(=O)OC |
59653-37-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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